molecular formula C24H30N2O5 B12142903 1-[2-(Diethylamino)ethyl]-4-(2-furylcarbonyl)-3-hydroxy-5-[4-(methylethoxy)phe nyl]-3-pyrrolin-2-one

1-[2-(Diethylamino)ethyl]-4-(2-furylcarbonyl)-3-hydroxy-5-[4-(methylethoxy)phe nyl]-3-pyrrolin-2-one

Cat. No.: B12142903
M. Wt: 426.5 g/mol
InChI Key: PPSHPMWVJYMYMU-UHFFFAOYSA-N
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Description

1-[2-(Diethylamino)ethyl]-4-(2-furylcarbonyl)-3-hydroxy-5-[4-(methylethoxy)phenyl]-3-pyrrolin-2-one is a complex organic compound with a unique structure that includes a pyrrolinone ring, a furan ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Diethylamino)ethyl]-4-(2-furylcarbonyl)-3-hydroxy-5-[4-(methylethoxy)phenyl]-3-pyrrolin-2-one involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the Pyrrolinone Ring: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of the Furan Ring: This step involves the incorporation of the furan moiety through a coupling reaction.

    Functional Group Modifications: Various functional groups are introduced or modified through reactions such as alkylation, acylation, and hydroxylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Diethylamino)ethyl]-4-(2-furylcarbonyl)-3-hydroxy-5-[4-(methylethoxy)phenyl]-3-pyrrolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug development or as a biochemical probe.

    Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific biological pathways.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 1-[2-(Diethylamino)ethyl]-4-(2-furylcarbonyl)-3-hydroxy-5-[4-(methylethoxy)phenyl]-3-pyrrolin-2-one exerts its effects would depend on its specific interactions with molecular targets. These could include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.

    Pathways Involved: The compound could influence various biochemical pathways, potentially leading to changes in cellular function or signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(Diethylamino)ethyl]-4-(2-furylcarbonyl)-3-hydroxy-5-[4-(methylethoxy)phenyl]-3-pyrrolin-2-one is unique due to its combination of a pyrrolinone ring, a furan ring, and various functional groups

Properties

Molecular Formula

C24H30N2O5

Molecular Weight

426.5 g/mol

IUPAC Name

1-[2-(diethylamino)ethyl]-3-(furan-2-carbonyl)-4-hydroxy-2-(4-propan-2-yloxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C24H30N2O5/c1-5-25(6-2)13-14-26-21(17-9-11-18(12-10-17)31-16(3)4)20(23(28)24(26)29)22(27)19-8-7-15-30-19/h7-12,15-16,21,28H,5-6,13-14H2,1-4H3

InChI Key

PPSHPMWVJYMYMU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC=C(C=C3)OC(C)C

Origin of Product

United States

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